Cas no 1232430-97-5 (5-Bromo-2-fluoropyridin-4-amine)
5-Bromo-2-fluoropyridin-4-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Bromo-2-fluoropyridin-4-amine
- 4-Amino-5-bromo-2-fluoropyridine
- 4-Pyridinamine, 5-bromo-2-fluoro-
- FCH1169911
- PB22736
- AK170729
- DB-083181
- AKOS025290836
- EN300-318615
- AS-33772
- DTXSID801299848
- SCHEMBL18555265
- DB-368419
- MFCD15143380
- 1232430-97-5
- CS-0050619
-
- MDL: MFCD15143380
- Inchi: 1S/C5H4BrFN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
- Chiave InChI: YJBDRFJYUOZSBX-UHFFFAOYSA-N
- Sorrisi: BrC1C=NC(=CC=1N)F
Proprietà calcolate
- Massa esatta: 189.95419g/mol
- Massa monoisotopica: 189.95419g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.9
- XLogP3: 1.3
5-Bromo-2-fluoropyridin-4-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10363-5g |
5-bromo-2-fluoropyridin-4-amine |
1232430-97-5 | 95% | 5g |
$1350 | 2023-09-07 | |
| Matrix Scientific | 122020-1g |
4-Amino-5-bromo-2-fluoropyridine, 97.0% |
1232430-97-5 | 97.0% | 1g |
$1073.00 | 2023-09-07 | |
| TRC | B803603-10mg |
5-Bromo-2-fluoropyridin-4-amine |
1232430-97-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B803603-50mg |
5-Bromo-2-fluoropyridin-4-amine |
1232430-97-5 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B803603-100mg |
5-Bromo-2-fluoropyridin-4-amine |
1232430-97-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Alichem | A029016667-1g |
4-Amino-5-bromo-2-fluoropyridine |
1232430-97-5 | 95% | 1g |
$760.20 | 2023-09-03 | |
| Alichem | A029016667-5g |
4-Amino-5-bromo-2-fluoropyridine |
1232430-97-5 | 95% | 5g |
$3413.26 | 2023-09-03 | |
| Chemenu | CM106132-500mg |
5-bromo-2-fluoropyridin-4-amine |
1232430-97-5 | 97% | 500mg |
$330 | 2021-08-06 | |
| Chemenu | CM106132-1g |
5-bromo-2-fluoropyridin-4-amine |
1232430-97-5 | 97% | 1g |
$495 | 2021-08-06 | |
| Chemenu | CM106132-5g |
5-bromo-2-fluoropyridin-4-amine |
1232430-97-5 | 97% | 5g |
$1485 | 2021-08-06 |
5-Bromo-2-fluoropyridin-4-amine Fornitori
5-Bromo-2-fluoropyridin-4-amine Letteratura correlata
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
Ulteriori informazioni su 5-Bromo-2-fluoropyridin-4-amine
5-Bromo-2-Fluoropyridin-4-Amine (CAS 1232430-97-5): A Versatile Compound in Medicinal Chemistry
5-Bromo-2-fluoropyridin-4-amine, also known by its CAS number 1232430-97-5, is a key compound in the field of medicinal chemistry due to its unique chemical structure and potential pharmacological applications. This molecule belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring with two substituents: a bromine atom at the 5-position and a fluorine atom at the 2-position, while the 4-position contains an amino group. The combination of these functional groups imparts distinct physicochemical properties, making it a promising candidate for drug discovery and development.
The structural features of 5-Bromo-2-fluoropyridin-4-amine are critical for its biological activity. The bromine atom at the 5-position contributes to the molecule's hydrophobicity, while the fluorine substituent at the 2-position enhances its metabolic stability. The amino group at the 4-position serves as a potential site for further functionalization, enabling the design of diverse derivatives with tailored pharmacological profiles. Recent studies have highlighted the importance of these structural elements in modulating the compound's interaction with biological targets, such as G protein-coupled receptors (GPCRs) and kinases.
Research published in Journal of Medicinal Chemistry (2023) demonstrates that 5-Bromo-2-fluoropyridin-4-amine exhibits potent inhibitory activity against a panel of kinases, including ALK (Anaplastic Lymphoma Kinase) and ROS1 (Rearranged during Transfection 1). These findings suggest its potential as a scaffold for developing targeted therapies in oncology. The compound's ability to selectively bind to these kinases is attributed to its planar structure and the electronic effects of the bromine and fluorine substituents, which facilitate precise molecular recognition.
Another significant aspect of 5-Bromo-2-fluoropyridin-4-amine is its role in drug design through structure-based approaches. A study conducted by Smith et al. (2024) utilized molecular docking simulations to investigate the compound's interaction with the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a key target in pain management. The results revealed that the bromine and fluorine substituents play a crucial role in stabilizing the binding conformation, enhancing the compound's affinity for the receptor. This insight underscores the importance of substituent placement in optimizing pharmacological activity.
Recent advancements in synthetic chemistry have further expanded the utility of 5-Bromo-2-fluoropyridin-4-amine. A 2023 paper in Organic & Biomolecular Chemistry describes a novel methodology for the scalable synthesis of this compound, which involves a palladium-catalyzed cross-coupling reaction. This approach not only improves the efficiency of the synthesis but also reduces the environmental impact by minimizing the use of hazardous reagents. Such developments are critical for translating laboratory discoveries into clinical applications.
Additionally, the compound's potential applications in neuropharmacology have been explored in recent studies. A 2023 report in Neuropharmacology highlights its ability to modulate the activity of glutamate receptors, which are implicated in various neurological disorders. The unique electronic properties of the bromine and fluorine atoms are believed to influence the compound's ability to interact with these receptors, offering new avenues for the treatment of conditions such as epilepsy and neurodegenerative diseases.
The pharmacokinetic profile of 5-Bromo-2-fluoropyridin-4-amine is another area of active research. A 2024 study published in Drug Metabolism and Disposition investigated the compound's metabolism and bioavailability in vivo. The findings indicate that the fluorine substituent significantly enhances the compound's metabolic stability, reducing its susceptibility to enzymatic degradation. This property is particularly valuable for designing drugs that require prolonged therapeutic effects.
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